Neo Spiramycin I-d3
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Overview
Description
Neo Spiramycin I-d3 is a deuterium-labeled derivative of Neo Spiramycin I, which is an active metabolite of Spiramycin. Spiramycin is a macrolide antibiotic with a 16-membered ring structure, known for its antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some intracellular organisms . This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neo Spiramycin I-d3 involves the incorporation of deuterium atoms into the Neo Spiramycin I molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces ambofaciens to produce Spiramycin, followed by chemical modification to introduce deuterium atoms. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Neo Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Neo Spiramycin I-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Veterinary Medicine: Used to study the pharmacokinetics of Spiramycin in animals.
Analytical Chemistry: Employed in the development and validation of analytical methods for drug quantification.
Mechanism of Action
Neo Spiramycin I-d3, like Spiramycin, exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation step in protein synthesis, preventing the elongation of the peptide chain. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Spiramycin: The parent compound with similar antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A newer macrolide with improved pharmacokinetic properties.
Uniqueness
Neo Spiramycin I-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of drug molecules are essential .
Properties
Molecular Formula |
C36H62N2O11 |
---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1/i5D3 |
InChI Key |
SUBWVHAACKTENX-QJIMFZGMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)OC)O)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C |
Origin of Product |
United States |
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